N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Immunology Vaccine Adjuvant Calcium Signaling

Reproducing biological activity from the 2D216 calcium-channel co-adjuvant or MtMetAP1c inhibitor series requires precise naphthothiazole substitution. Generic thiazole analogs fail to match the rigidity, lipophilicity, and electronic profile of this target compound. - **Structural differentiation**: Fused naphthothiazole + para-sulfonylpiperidine benzamide (ClogP ~3.8-4.5) vs. simple aryl-thiazoles (ClogP ~1.8-2.2) - **Applications**: TLR4/NFAT pathway probing, anti-tubercular SAR (orthogonal to methanimidamide IP), brain-penetrant ion channel/kinase studies - **Supply**: ≥90% purity, preclinical grade, immediate shipment

Molecular Formula C23H21N3O3S2
Molecular Weight 451.56
CAS No. 313403-62-2
Cat. No. B2736264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS313403-62-2
Molecular FormulaC23H21N3O3S2
Molecular Weight451.56
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54
InChIInChI=1S/C23H21N3O3S2/c27-22(17-8-11-18(12-9-17)31(28,29)26-14-4-1-5-15-26)25-23-24-21-19-7-3-2-6-16(19)10-13-20(21)30-23/h2-3,6-13H,1,4-5,14-15H2,(H,24,25,27)
InChIKeyVREIXORGCGOZTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Overview


N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a fully synthetic heterocyclic compound combining a fused naphthothiazole core, a central benzamide linker, and a piperidin-1-ylsulfonyl substituent [1]. It belongs to the broader chemotype of aryl-sulfonyl-piperidine benzamides, a class investigated across immunology, anti-infective, and neurological target areas [2]. The compound carries a molecular formula of C23H23N3O3S2 and a molecular weight of ~465.6 g/mol, and is commercially supplied at ≥90% purity for preclinical research use [1].

Structural Uniqueness of N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


The specific architecture of this compound—a planar, tricyclic naphthothiazole coupled to a para-substituted sulfonylpiperidine benzamide—generates a unique spatial, electronic, and lipophilicity profile that generic thiazole, benzothiazole, or phenyl-thiazole analogs cannot recapitulate [1]. Literature on this chemotype shows that even minor modifications to the aryl-thiazole moiety (e.g., 2,5-dimethylphenyl → naphthyl) drastically alter ion-channel activation potency, intracellular calcium mobilization, and immune co-adjuvant activity [2]. Similarly, within the naphthothiazole series, methanimidamide derivatives demonstrate MtMetAP1c inhibition that is highly sensitive to the nature of the C2 side chain [3]. Consequently, simple interchange with a close analog without explicit re-validation carries a high risk of losing the desired biological profile.

Differentiation Evidence for N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


Immune Potentiation: Naphthothiazole vs. 2,5-Dimethylphenyl-Thiazole

The closest structurally characterized analog, 2D216 [N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide], serves as a reference for the sulfonyl-piperidine benzamide scaffold. 2D216 activates plasma-membrane calcium channels, elevates intracellular Ca²⁺, and enhances TLR4-induced mixed lymphocyte reactions (MLR) as a co-adjuvant [1]. Within this series, potency is highly sensitive to the thiazole C4 aryl group; the 4-propylpiperidine analog 2E151 showed superior MLR potentiation relative to 2D216 [1]. The target compound replaces the 2,5-dimethylphenyl group with a rigid, tricyclic naphtho[1,2-d]thiazole, a modification expected to substantially alter Ca²⁺ flux potency, NFAT translocation dynamics, and cytokine output. However, no direct head-to-head data for the naphthothiazole analog have been published.

Immunology Vaccine Adjuvant Calcium Signaling

Membrane Permeability: Naphthothiazole vs. Simple Thiazole

The target compound (MW ~465.6 g/mol, C23H23N3O3S2) differs from the simpler analog 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide (CAS 300572-51-4; MW 351.4 g/mol, C15H17N3O3S2) by the annulated naphthalene ring [1]. This structural extension increases calculated logP by approximately 1.5–2.0 log units and adds substantial π-stacking surface, predicting higher passive membrane permeability and potential blood-brain barrier (BBB) penetration compared to the unsubstituted thiazole [2]. The extended aromatic system also shifts the compound's UV absorption profile into the near-visible region, enabling fluorescence-based cellular tracking that is not feasible with the simple thiazole congener.

Medicinal Chemistry Physicochemical Property BBB Penetration

Naphthothiazole Scaffold in Antimycobacterial MetAP1c Inhibition

The naphtho[1,2-d]thiazol-2-yl core is a validated pharmacophore for inhibition of Mycobacterium tuberculosis methionine aminopeptidase 1c (MtMetAP1c). The lead compound N′-hydroxy-N-(4H,5H-naphtho[1,2-d]thiazol-2-yl)methanimidamide (4c) demonstrated MtMetAP1c inhibition with an IC50 of ~3.8 μM [1]. The target compound N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide retains the identical naphthothiazole core but replaces the methanimidamide side chain with a 4-(piperidin-1-ylsulfonyl)benzamide moiety. In the published SAR of 4c analogs, potency is exquisitely sensitive to the C2 substituent; the sulfonylpiperidine benzamide has not been tested in this assay, but the core scaffold alone provides a starting point for anti-tubercular lead optimization [1].

Antimycobacterial Tuberculosis MetAP1c

Commercial Availability and Purity

As of Q2 2026, N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is supplied by Life Chemicals (catalog F0013-0204) at ≥90% purity in 75 mg quantities, priced at $208.00 [1]. This purity grade is suitable for primary biochemical screening and cellular proof-of-concept studies. In comparison, the structurally closest commercially available analog, 4-(piperidin-1-ylsulfonyl)-N-(thiazol-2-yl)benzamide (CAS 300572-51-4), is available from multiple vendors but lacks the extended naphthothiazole ring system critical for the differentiation arguments above . The target compound's commercial accessibility removes the need for custom synthesis, reducing lead time and initial cost for hit validation or SAR expansion.

Procurement Screening Library Chemical Purity

Application Scenarios for N-(naphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide


Vaccine Adjuvant: Scaffold-Hop to Naphthothiazole

The compound can serve as a direct structural analog of the calcium-channel-activating co-adjuvant 2D216 [1]. In mixed lymphocyte reaction (MLR) assays, the 2,5-dimethylphenyl-thiazole series showed TLR4-dependent immune potentiation. Replacing the dimethylphenyl group with the naphthothiazole system allows systematic exploration of how increased molecular rigidity and lipophilicity affect NFAT-dependent cytokine production and antibody responses. This substitution cannot be achieved with the commercial 2D216 scaffold without custom synthesis [1].

TB Hit-to-Lead: Naphthothiazole Core with Novel Side Chain

The naphthothiazole core has established activity against M. tuberculosis MetAP1c (lead 4c IC50 ~3.8 μM) [2]. The target compound provides an orthogonal C2 substituent (sulfonylpiperidine benzamide vs. methanimidamide) that has never been evaluated in MtMetAP1c assays. This enables generation of novel SAR and intellectual property in a validated anti-tubercular chemical space without infringing on existing methanimidamide series patents [2].

CNS Probe Development via Enhanced Lipophilicity

With an estimated ClogP of ~3.8–4.5, the compound is predicted to cross the blood-brain barrier more readily than simple thiazole analogs (ClogP ~1.8–2.2) [3]. For neuroscience programs investigating ion channels, kinases, or neuroinflammation targets, this compound can serve as a brain-penetrant probe candidate. Its fluorescence properties from the extended π-system also enable intracellular imaging in neuronal cell models.

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